Fluralaner-13C2,15N,d3

LC-MS/MS quantification isotope dilution veterinary drug residue

Quantifying fluralaner in complex matrices (plasma, tissue, food) without a co-eluting internal standard leads to inaccurate recovery and failed method validation. Fluralaner-13C2,15N,d3 solves this with a definitive +5 Da mass shift (13C2, 15N, d3), ensuring complete chromatographic co-elution with the native analyte and robust correction for ion suppression/enhancement across diverse sample types. • Eliminates H/D exchange artifacts common to deuterium-only analogs (e.g., Fluralaner-D4) in protic solvents. • Enables regulatory-compliant quantification at low ng/g (ppb) levels per EU/FDA MRL requirements. • Supplied with full Certificate of Analysis documenting isotopic enrichment and chemical purity.

Molecular Formula C22H17Cl2F6N3O3
Molecular Weight 562.3 g/mol
Cat. No. B12414883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluralaner-13C2,15N,d3
Molecular FormulaC22H17Cl2F6N3O3
Molecular Weight562.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F
InChIInChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34)/i5D,6D,7D,9+1,18+1,31+1
InChIKeyMLBZKOGAMRTSKP-XZSFFWIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluralaner-13C2,15N,d3: Stable Isotope-Labeled Internal Standard for Definitive Veterinary Drug Residue Quantification


Fluralaner-13C2,15N,d3 is a multi-isotope labeled analog of the systemic isoxazoline acaricide fluralaner, incorporating two carbon-13, one nitrogen-15, and three deuterium atoms . This compound is designed exclusively for use as an internal standard (IS) in quantitative analytical workflows—primarily LC-MS/MS—where its +5 Da mass shift relative to the unlabeled analyte enables unambiguous chromatographic resolution and precise isotope dilution mass spectrometry . It is supplied as a fully characterized reference standard with documented isotopic and chemical purity, supporting method validation and regulatory compliance in veterinary drug residue monitoring, pharmacokinetic studies, and environmental fate analyses [1].

Why Fluralaner-13C2,15N,d3 Cannot Be Replaced by Unlabeled Fluralaner or Single-Isotope Analogs


Generic substitution with unlabeled fluralaner or simpler deuterated analogs (e.g., Fluralaner-D4) is scientifically invalid for quantitative LC-MS/MS applications due to fundamental differences in isotopic mass shift, matrix effect compensation, and regulatory traceability . Unlabeled fluralaner exhibits identical mass and retention time to the target analyte, making it incapable of serving as an internal standard for accurate quantification [1]. While Fluralaner-D4 offers a +4 Da shift, its deuterium-only labeling is susceptible to hydrogen-deuterium exchange in protic matrices and may not fully co-elute with the analyte under certain chromatographic conditions, leading to biased recovery and precision . Fluralaner-13C2,15N,d3, with its +5 Da multi-isotope signature (incorporating 13C, 15N, and 2H), provides superior chromatographic fidelity, minimized isotopic cross-talk, and robust compensation for ionization suppression or enhancement across complex biological and food matrices .

Fluralaner-13C2,15N,d3: Quantitative Differentiation Evidence vs. Unlabeled Fluralaner and Fluralaner-D4


Mass Shift and Isotopic Cross-Talk: Fluralaner-13C2,15N,d3 Provides a +5 Da Separation

Fluralaner-13C2,15N,d3 exhibits a +5 Da mass shift relative to unlabeled fluralaner, compared to the +4 Da shift of the deuterium-only Fluralaner-D4 . This +5 Da mass difference ensures that the internal standard signal is fully resolved from the analyte's M+0, M+1, and M+2 isotopic peaks, virtually eliminating spectral overlap and isotopic cross-talk—a critical requirement for accurate quantification at trace levels . The multi-isotope labeling (13C2, 15N, d3) also mitigates the risk of hydrogen-deuterium exchange that can affect deuterium-only standards in protic solvents, thereby preserving isotopic purity and quantification accuracy throughout sample preparation [1].

LC-MS/MS quantification isotope dilution veterinary drug residue

Isotopic Purity and Batch Consistency: Certified >98% Isotopic Enrichment

The batch-specific isotopic purity of Fluralaner-13C2,15N,d3 is certified at 98.35% by HPLC, with a documented chemical purity exceeding 98% . In contrast, the deuterium-only Fluralaner-D4 standard is specified with an isotopic purity >99.0 atom% D, but the multi-isotope labeling of Fluralaner-13C2,15N,d3 provides a more complex and unambiguous isotopic signature that reduces the probability of interfering natural abundance contributions . This level of characterization is essential for laboratories operating under ISO 17025 or GLP guidelines, where traceability to a certified reference material is required for method accreditation [1].

isotopic purity reference material method validation

Matrix Effect Compensation: Superior Co-Elution and Ionization Behavior in Complex Samples

The incorporation of 13C and 15N atoms into the carbon-nitrogen backbone of Fluralaner-13C2,15N,d3 ensures near-identical chromatographic retention time and ionization efficiency compared to unlabeled fluralaner, a critical advantage for compensating matrix-induced ion suppression or enhancement in complex biological extracts . Deuterium-only labeled internal standards, such as Fluralaner-D4, can exhibit slight chromatographic shifts due to the weaker C-2H bond, potentially leading to differential matrix effects and inaccurate quantification, especially when gradient elution is employed [1]. Multi-isotope labeled standards with 13C/15N are universally recommended in bioanalytical method validation guidelines for their superior chromatographic fidelity and matrix effect compensation [2].

matrix effect LC-MS/MS veterinary drug residue

Regulatory Compliance and Traceability: Documented Chain of Custody for GLP/ISO 17025

Fluralaner-13C2,15N,d3 is supplied as a fully characterized reference standard compliant with pharmacopeial standards (USP/EP) and is accompanied by a comprehensive Certificate of Analysis detailing identity, purity, and isotopic enrichment [1]. This level of documentation supports analytical method validation, quality control, and regulatory submissions (e.g., ANDA, DMF) where traceability to a certified reference material is mandatory [2]. In contrast, some unlabeled fluralaner analytical standards may lack the extensive characterization and chain of custody required for regulated bioanalysis or residue monitoring programs .

reference material traceability ISO 17034

Fluralaner-13C2,15N,d3: Validated Application Scenarios for Residue Monitoring and Pharmacokinetics


Veterinary Drug Residue Monitoring in Food Matrices (Eggs, Poultry Tissue, Milk)

The +5 Da mass shift and multi-isotope labeling of Fluralaner-13C2,15N,d3 make it the internal standard of choice for LC-MS/MS methods quantifying fluralaner residues in complex food matrices. Its superior chromatographic fidelity and resistance to matrix effects ensure accurate quantification down to the low ng/g (ppb) levels required for regulatory compliance with MRLs established by the EU and FDA .

Pharmacokinetic (PK) and Bioavailability Studies in Companion Animals

For studies investigating the absorption, distribution, metabolism, and excretion (ADME) of fluralaner in dogs and cats, Fluralaner-13C2,15N,d3 provides robust internal standardization for plasma and tissue analyses. The +5 Da mass shift eliminates interference from endogenous matrix components, enabling precise calculation of PK parameters such as Cmax, Tmax, and AUC, which are critical for formulation development and regulatory submissions [1].

Environmental Fate and Ecotoxicology Studies

When assessing the environmental persistence and transformation of fluralaner in soil, water, or sediment, Fluralaner-13C2,15N,d3 serves as a stable isotope-labeled surrogate for accurate recovery correction. Its resistance to hydrogen-deuterium exchange ensures reliable quantification even in aqueous environmental samples, supporting robust half-life and degradation pathway determinations [2].

Method Development and Validation for Multi-Residue Pesticide Screens

In multi-residue methods targeting veterinary drugs and pesticides, Fluralaner-13C2,15N,d3 can be incorporated as a labeled internal standard for the isoxazoline class. Its well-defined isotopic signature and high purity facilitate the development of robust, transferable LC-MS/MS methods that meet the stringent performance criteria of SANTE/11312/2021 or equivalent guidelines .

Technical Documentation Hub

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